molecular formula C11H12O3 B2756179 2,5-Dicyclopropylfuran-3-carboxylic acid CAS No. 2126160-92-5

2,5-Dicyclopropylfuran-3-carboxylic acid

Cat. No.: B2756179
CAS No.: 2126160-92-5
M. Wt: 192.214
InChI Key: GPCBYVKMCAPGIF-UHFFFAOYSA-N
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Description

2,5-Dicyclopropylfuran-3-carboxylic acid is a furan-based carboxylic acid derivative featuring two cyclopropyl substituents at the 2- and 5-positions of the furan ring. The cyclopropyl groups confer steric and electronic effects that may modulate reactivity, solubility, and biological interactions compared to simpler furan derivatives.

Properties

IUPAC Name

2,5-dicyclopropylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)8-5-9(6-1-2-6)14-10(8)7-3-4-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCBYVKMCAPGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(O2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dicyclopropylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,5-dicyclopropyl-3-furancarboxaldehyde using an acid catalyst. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Dicyclopropylfuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with ketone or aldehyde groups, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,5-Dicyclopropylfuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,5-Dicyclopropylfuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include caffeic acid (3,4-dihydroxybenzeneacrylic acid) and chicoric acid (dicaffeoyl tartaric acid), both of which are phenolic carboxylic acids with established biological and industrial relevance . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Property 2,5-Dicyclopropylfuran-3-carboxylic Acid Caffeic Acid Chicoric Acid
Core Structure Furan ring with cyclopropyl groups Benzene ring with hydroxyl and acrylic acid Tartaric acid esterified with two caffeic acids
Functional Groups Carboxylic acid, cyclopropyl substituents Carboxylic acid, dihydroxybenzene Two caffeoyl esters, carboxylic acid
Physical Description Data not available Yellow crystals White powder
Key Applications Hypothesized: Synthetic intermediates, bioactive agents Antioxidant, anti-inflammatory agent, food additive Immunomodulator, dietary supplement ingredient
Solubility Likely low (cyclopropane hydrophobicity) Moderate in polar solvents High in water due to ester and acid groups
Biological Activity Potential for unique receptor interactions ROS scavenging, enzyme inhibition Enhanced bioavailability via ester linkages

Structural Nuances

  • Cyclopropyl vs. Hydroxyl Groups : The cyclopropyl substituents in this compound introduce steric hindrance and hydrophobicity, contrasting with the hydrogen-bonding hydroxyl groups in caffeic acid. This difference may reduce solubility in aqueous environments but enhance membrane permeability .
  • Furan vs. Benzene Rings: The furan ring’s electron-rich nature could facilitate electrophilic substitutions, whereas caffeic acid’s benzene ring supports resonance stabilization of phenolic radicals, critical for antioxidant activity .

Pharmacological and Industrial Relevance

  • Caffeic Acid : Widely used as a reference standard in pharmacological research due to its antioxidant and anti-inflammatory properties. Its applications span food preservation, cosmetics, and nutraceuticals .
  • Chicoric Acid: Notable for its role in Echinacea-based supplements, where its esterified structure enhances stability and bioavailability compared to free caffeic acid .
  • This compound : While direct evidence is lacking, its cyclopropyl groups may confer metabolic stability, making it a candidate for drug development targeting hydrophobic binding pockets.

Biological Activity

2,5-Dicyclopropylfuran-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article examines the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C_{11}H_{12}O_{3}
IUPAC Name: this compound
Molecular Weight: 192.22 g/mol

The compound features a furan ring with two cyclopropyl groups at positions 2 and 5, and a carboxylic acid group at position 3. This unique structure contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the cyclization of specific precursors under acidic conditions. A common method includes:

  • Starting Material: 2,5-Dicyclopropyl-3-furancarboxaldehyde
  • Catalyst: Strong acids (e.g., sulfuric acid or hydrochloric acid)
  • Temperature: Elevated temperatures to facilitate cyclization

This synthetic route allows for the efficient production of the compound in a laboratory setting.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. Its unique structure enables it to bind selectively to these targets, potentially modulating their activity and influencing biological pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
  • Anticancer Potential: There is emerging evidence that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of metabolic enzymesBenchChem
CytotoxicityEffects on cancer cell linesPubMed
Interaction StudiesBinding affinity studies with enzyme targetsBenchChem

Example Study: Cytotoxic Effects

A study investigating related compounds demonstrated that derivatives of furan carboxylic acids exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study utilized the MTT assay to assess cell viability, revealing that certain derivatives were effective at low concentrations while showing minimal toxicity to normal cells .

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